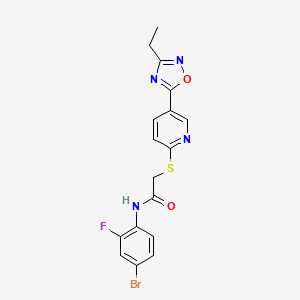
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The exact description and analytical data for this product are not collected by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a linear formula of C23H22N4OS . It contains an ethoxyphenyl group, a methylbenzyl group, and an imidazole ring, among other components .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. Its molecular weight is 402.522 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
Compounds similar to the requested chemical have been studied for their role as selective estrogen receptor modulators (SERMs). For instance, derivatives of benzothiophene, a structure that shares functional group characteristics with the requested compound, have shown potent estrogen antagonist properties while maintaining agonist-like actions on bone tissues and serum lipids. Such compounds offer valuable insights into the design of drugs for treating conditions like osteoporosis and breast cancer without the side effects associated with traditional estrogen therapies (Palkowitz et al., 1997).
Antimycobacterial Activity
Imidazole derivatives have been synthesized and evaluated for their antimycobacterial activity. These compounds aim to mimic the structure of highly potent antimycobacterials, suggesting that the requested compound might have potential applications in the treatment of mycobacterial infections, including tuberculosis (Miranda & Gundersen, 2009).
Antioxidant and Enzyme Inhibition
Research has also focused on synthesizing compounds with antioxidant properties and the ability to inhibit enzymes like α-glucosidase and α-amylase. These activities are crucial for managing conditions such as diabetes and oxidative stress-related diseases. For example, aminothiazole derivatives with hindered phenolic groups have shown significant enzyme inhibition and antioxidant activities (Satheesh et al., 2017).
Antitumor Activity
Compounds featuring a similar backbone structure have been synthesized and tested for their antitumor activity. These studies suggest potential applications in cancer therapy, particularly in identifying new drug leads with inhibitory effects on various cancer cell lines (Bhole & Bhusari, 2011).
Carbonic Anhydrase Inhibitors
Novel bromophenol derivatives have been evaluated as carbonic anhydrase inhibitors, suggesting potential for the treatment of glaucoma, epilepsy, and mountain sickness. The research indicates the importance of structural moieties in enhancing inhibitory potency against carbonic anhydrase isoforms (Akbaba et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(4-ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-24-18-10-8-16(9-11-18)19(23)22-13-12-21-20(22)25-14-17-7-5-4-6-15(17)2/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARNCUSGYHNXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethoxyphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


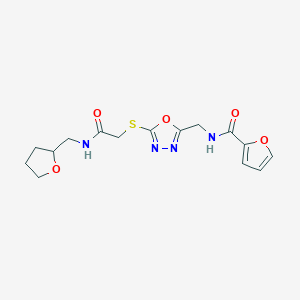
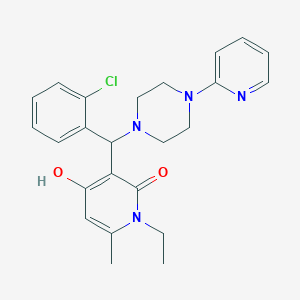
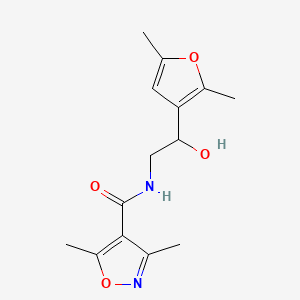
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

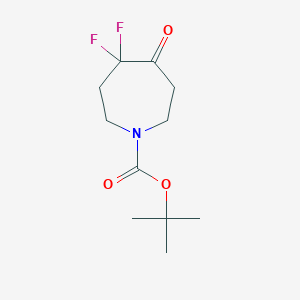
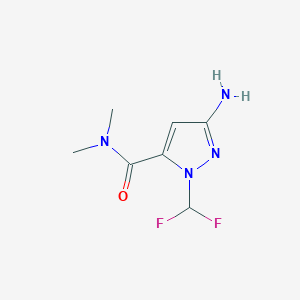
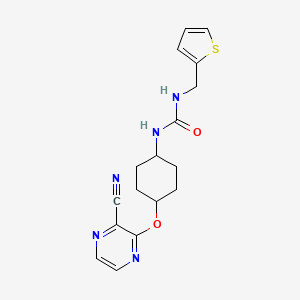
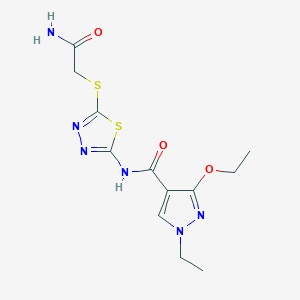
![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)
